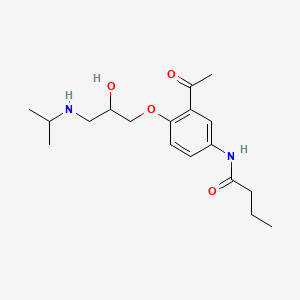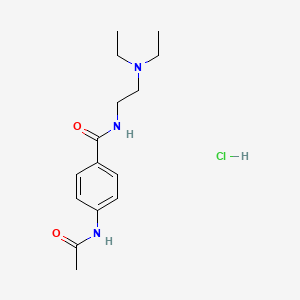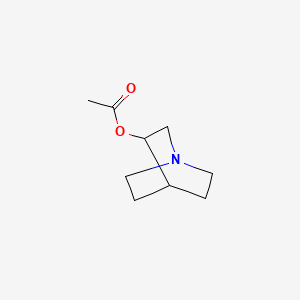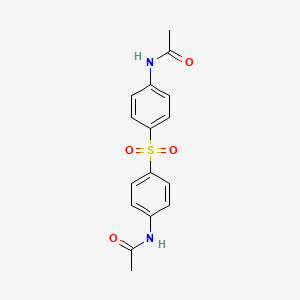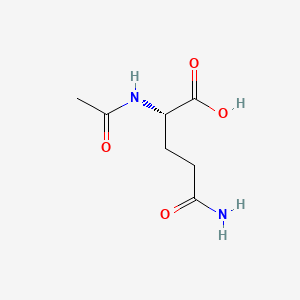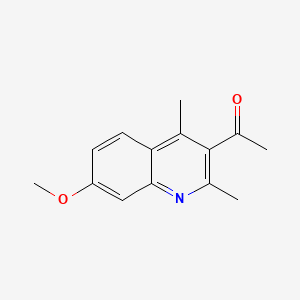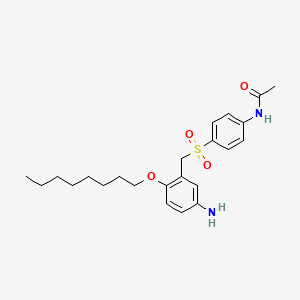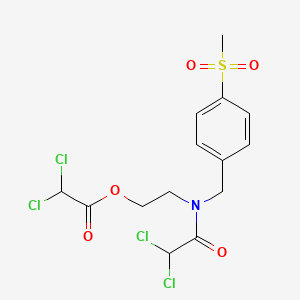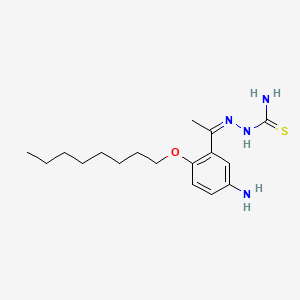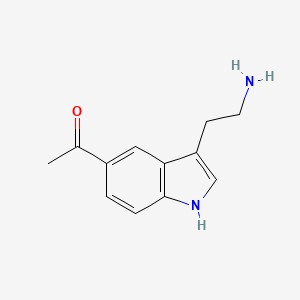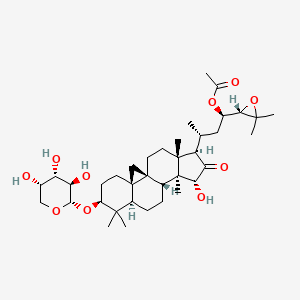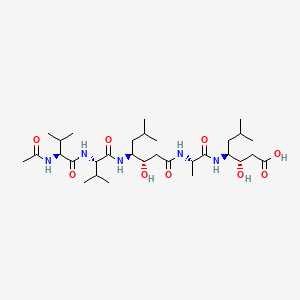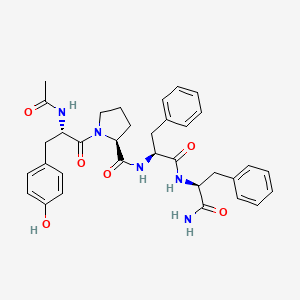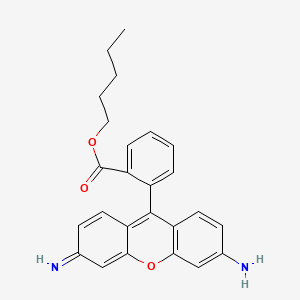
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyl rhodamine may promote mitochondrial respiration in liver mitochondria. Amyl rhodamine is responsible for uncoupling (respiratory stimulation in state 4) by two distinct processes. Immediately after amylrhodamine addition stimulation of respiration takes place. The second phase of the respiratory stimulation is not linear in time. Respiration rate within this phase increases with rising of potassium and phosphate content in the medium. The beginning of respiratory increment coincides with the second phase of Ca2+ release from mitochondria.
Aplicaciones Científicas De Investigación
Detection of Reactive Oxygen Species
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate and its derivatives have been utilized in the development of novel fluorescence probes. These probes are specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. They have been applied to living cells for visualizing reactive species generated in stimulated neutrophils, offering a valuable tool for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Inhibitors Against Corrosion
Research on the theoretical synthesis of related compounds, such as methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, has shown these compounds to be effective inhibitors in acidic environments. They protect mild steel against corrosion by being adsorbed on its surface, as demonstrated in studies involving absorption spectra and scanning electron microscope/dispersive X-ray technique (Arrousse et al., 2021).
Chiral Separations in High-Performance Liquid Chromatography
Amylose derivatives, including those with a benzoate moiety, have been synthesized and evaluated for their ability to act as chiral stationary phases in high-performance liquid chromatography (HPLC). These compounds have demonstrated significant enantioseparation abilities, making them potentially useful for the separation of chiral compounds in various scientific applications (Tang et al., 2017).
Modulation of Amyloid-Beta Aggregation and Neurotoxicity
Halogenated derivatives of Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate have been studied for their ability to modulate amyloid-beta peptide aggregation, a process implicated in Alzheimer’s disease. Halogenation of the xanthene benzoate group in these compounds enhances their inhibitory capacity on amyloid-beta aggregation, correlating to a reduction in neurotoxicity (Wong et al., 2013).
Propiedades
Número CAS |
120167-03-5 |
|---|---|
Nombre del producto |
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate |
Fórmula molecular |
C25H24N2O3 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3 |
Clave InChI |
YDISASJUIRXAHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
amyl rhodamine amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate amylrhodamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



